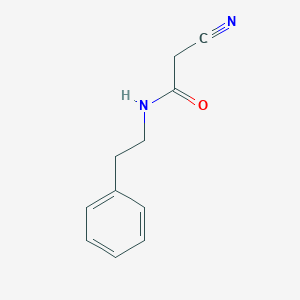

2-cyano-N-(2-phenylethyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQDNRCAXZQBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294012 | |

| Record name | 2-cyano-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51838-02-9 | |

| Record name | 2-Cyano-N-(2-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51838-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-(2-phenylethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051838029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51838-02-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-cyano-N-(2-phenylethyl)acetamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed exploration of the putative mechanism of action of 2-cyano-N-(2-phenylethyl)acetamide, a compound of interest within the landscape of neuromodulatory and anticonvulsant drug discovery. Drawing upon established principles from analogous chemical entities and outlining a robust framework for experimental validation, this guide serves as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and related molecules.

Introduction: The Quest for Novel Neuromodulators

The therapeutic landscape for neurological disorders, particularly epilepsy, is in constant evolution, driven by the need for agents with novel mechanisms of action to overcome the limitations of existing treatments, such as inadequate seizure control in a significant patient population and dose-limiting side effects.[1] Cyanoacetamide derivatives have emerged as a promising scaffold in the design of new central nervous system (CNS) active agents, with research indicating a range of biological activities.[2][3] This guide focuses on this compound, a molecule that, based on structural analogy to a well-established class of anticonvulsants, holds significant potential as a modulator of synaptic function.

The Prime Hypothesis: A Synaptic Vesicle Protein 2A (SV2A) Ligand

While direct experimental data on the specific molecular target of this compound is not yet extensively published, a compelling hypothesis for its mechanism of action arises from its structural similarity to the anticonvulsant drug levetiracetam and its analogs.[4] The primary target of levetiracetam has been unequivocally identified as the Synaptic Vesicle Protein 2A (SV2A).[1][4][5]

SV2A is a transmembrane glycoprotein found in the membranes of synaptic vesicles in neurons and is involved in the regulation of neurotransmitter release.[6] Although its precise function is still under investigation, it is believed to play a crucial role in the normal functioning of the synapse.[6] The binding of levetiracetam to SV2A is thought to modulate its function, leading to a reduction in neuronal hyperexcitability and seizure propagation without affecting normal neurotransmission.[6][7]

The proposed mechanism of action for this compound is, therefore, its binding to SV2A, initiating a cascade of events that ultimately results in its anticonvulsant or neuromodulatory effects.

The SV2A Binding Hypothesis: A Logical Framework

The foundation for this hypothesis is built on the following key observations from the broader class of SV2A ligands:

-

Structural Analogy: this compound shares key structural motifs with known SV2A ligands.

-

Structure-Activity Relationship (SAR): Extensive research on levetiracetam analogs has demonstrated a strong correlation between their binding affinity for SV2A and their in vivo anticonvulsant potency.[1][4][7]

-

Unique Mechanism: The SV2A-mediated mechanism is distinct from that of traditional antiepileptic drugs, which typically target voltage-gated ion channels or enhance GABAergic inhibition.[4]

This hypothesis provides a clear and testable framework for the experimental elucidation of the mechanism of action of this compound.

Experimental Validation: A Roadmap to Mechanistic Insight

To rigorously test the SV2A binding hypothesis and fully characterize the pharmacological profile of this compound, a multi-tiered experimental approach is necessary. This section outlines the key in vitro and in vivo assays that form the cornerstone of such an investigation.

In Vitro Assays: Target Engagement and Affinity

The initial step in validating the proposed mechanism is to confirm direct binding of the compound to SV2A and to quantify the affinity of this interaction.

This is the gold-standard method for determining the binding affinity of a test compound to its target protein.

Objective: To determine the binding affinity (Ki) of this compound for SV2A.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to SV2A with high affinity, such as [³H]-levetiracetam or a high-affinity analog.

Experimental Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) or from cell lines engineered to express recombinant human SV2A.

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Expected Outcome: If this compound binds to SV2A, it will displace the radioligand in a concentration-dependent manner, allowing for the determination of a finite Ki value.

Table 1: Hypothetical Binding Affinity Data

| Compound | Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| Levetiracetam (Reference) | SV2A | [³H]-levetiracetam | 500 | 250 |

| This compound | SV2A | [³H]-levetiracetam | To be determined | To be determined |

In Vivo Assays: Anticonvulsant Efficacy and Neurotoxicity

Following confirmation of target engagement in vitro, the next critical step is to assess the compound's efficacy in established animal models of epilepsy and to determine its therapeutic window.

This is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of this compound to prevent seizures induced by maximal electrical stimulation.

Experimental Protocol:

-

Animal Dosing: Administer this compound or vehicle to groups of rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).

-

Electrical Stimulation: At a predetermined time after dosing, deliver a brief, high-intensity electrical stimulus through corneal or auricular electrodes.

-

Seizure Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES-induced seizure.

-

Data Analysis: Determine the median effective dose (ED₅₀) of the compound required to protect 50% of the animals from the tonic hindlimb extension.

Expected Outcome: An effective anticonvulsant will increase the threshold for seizure induction, resulting in a dose-dependent protection against the tonic hindlimb extension.

This model is used to identify compounds that are effective against myoclonic and absence seizures.

Objective: To assess the ability of this compound to prevent seizures induced by the chemoconvulsant pentylenetetrazole (PTZ).

Experimental Protocol:

-

Animal Dosing: Administer this compound or vehicle to groups of rodents.

-

Chemoconvulsant Administration: At a specific time after dosing, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures in control animals.

-

Seizure Observation: Observe the animals for the onset and severity of clonic seizures for a defined period.

-

Data Analysis: Determine the ED₅₀ of the compound required to protect 50% of the animals from clonic seizures.

Expected Outcome: A compound with anti-absence or anti-myoclonic properties will elevate the seizure threshold to PTZ, leading to a dose-dependent reduction in seizure incidence and severity.

This assay is essential for determining the therapeutic index of a compound by assessing its potential to cause motor impairment.

Objective: To evaluate the effect of this compound on motor coordination and balance.

Experimental Protocol:

-

Training: Train rodents to remain on a rotating rod for a set period.

-

Animal Dosing: Administer varying doses of this compound or vehicle.

-

Testing: At the time of expected peak effect, place the animals on the rotating rod and record the time they are able to maintain their balance.

-

Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.

Expected Outcome: An ideal candidate will exhibit a TD₅₀ significantly higher than its ED₅₀ in the seizure models, indicating a favorable therapeutic window.

Table 2: Hypothetical In Vivo Efficacy and Toxicity Data

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| Phenytoin (Reference) | 9.5 | >100 | 68 | 7.2 |

| Ethosuximide (Reference) | >100 | 130 | >500 | >3.8 |

| This compound | To be determined | To be determined | To be determined | To be determined |

Electrophysiological Studies: Assessing Neuronal Excitability

To further probe the effects of this compound on neuronal function, electrophysiological recordings can be employed.

This technique allows for the direct measurement of ion channel currents and synaptic transmission in isolated neurons.

Objective: To investigate the effects of this compound on synaptic transmission and neuronal excitability.

Experimental Protocol:

-

Slice Preparation: Prepare acute brain slices from rodents containing regions of interest (e.g., hippocampus).

-

Recording: Perform whole-cell patch-clamp recordings from individual neurons to measure excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).

-

Compound Application: Bath-apply this compound and observe its effects on synaptic currents and action potential firing.

Expected Outcome: Consistent with the known effects of SV2A ligands, this compound is not expected to have a direct effect on voltage-gated ion channels or neurotransmitter receptors. Instead, it may modulate the release probability of neurotransmitters, which would be reflected in changes in the frequency or amplitude of spontaneous or evoked synaptic currents.

EEG recordings from freely moving animals can provide insights into the compound's effects on overall brain activity and its ability to suppress seizure-like electrical activity.

Objective: To characterize the effects of this compound on brain electrical activity in normal and epileptic animals.

Experimental Protocol:

-

Electrode Implantation: Surgically implant EEG electrodes over specific brain regions in rodents.

-

Recording: Record baseline EEG activity and then administer this compound.

-

Seizure Induction (Optional): In animal models of epilepsy (e.g., kindling), assess the compound's ability to suppress epileptiform discharges.

-

Data Analysis: Analyze the EEG recordings for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

Expected Outcome: Unlike many traditional anticonvulsants, SV2A ligands often have minimal effects on baseline EEG activity.[8] However, they are expected to effectively suppress seizure-induced aberrant brain electrical activity.

Downstream Signaling and Molecular Consequences

The binding of this compound to SV2A is the initiating event. The subsequent molecular consequences, while not fully elucidated even for levetiracetam, are thought to involve a modulation of the synaptic vesicle cycle.

Proposed Downstream Effects:

-

Modulation of Synaptic Vesicle Priming: SV2A may be involved in the priming of synaptic vesicles, making them ready for fusion and neurotransmitter release. Ligand binding could influence the efficiency of this process.

-

Regulation of Ca²⁺-Dependent Neurotransmitter Release: While not directly acting on calcium channels, SV2A ligands may indirectly modulate the calcium sensitivity of the release machinery.

-

Interaction with other Presynaptic Proteins: SV2A is known to interact with other synaptic proteins like synaptotagmin. The binding of this compound could alter these protein-protein interactions, thereby affecting synaptic function.

The following diagram illustrates the proposed signaling pathway and the key experimental approaches to investigate it.

Sources

- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for antiepileptic drugs and botulinum neurotoxin recognition of SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Characteristics of electroencephalogram signatures in sedated patients induced by various anesthetic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-cyano-N-(2-phenylethyl)acetamide: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(2-phenylethyl)acetamide is a member of the cyanoacetamide family, a class of compounds recognized for their versatile reactivity and significant potential in medicinal chemistry and materials science. The presence of a reactive methylene group adjacent to a nitrile, coupled with an amide linkage to a phenylethyl moiety, bestows upon this molecule a unique electronic and structural profile. This guide provides a comprehensive technical overview of its chemical properties, structural features, synthesis, and potential applications, with a focus on the causal relationships that underpin its chemical behavior and utility in research and development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in experimental settings. These properties dictate its solubility, reactivity, and handling requirements.

Identifiers and Molecular Formula

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 432.2 °C at 760 mmHg | [2] |

| Melting Point | Not consistently reported; a related compound, (R)-2-Cyano-N-(1-phenylethyl)acetamide, melts at 120-122 °C (393-395 K).[3] | |

| Density | 1.1 g/cm³ | [2] |

| Flash Point | 215.2 °C | [2] |

| LogP | 1.64988 | [2] |

Part 2: Structural Elucidation and Spectroscopic Analysis

The structural features of this compound are key to its chemical reactivity and biological interactions. Spectroscopic techniques provide definitive confirmation of its structure.

Molecular Structure

The molecule consists of a phenylethyl group attached to the nitrogen atom of an acetamide, which in turn bears a cyano group on the alpha-carbon. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, C≡N) influences its crystal packing and intermolecular interactions.

Caption: 2D structure of this compound.

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the presence of the phenylethyl and acetamide moieties. A ¹H NMR spectrum of this compound in DMSO-d₆ is available.[4] For the closely related 2-cyano-N-(1-phenylethyl)acetamide, key signals in DMSO-d₆ include a doublet for the methyl protons (~1.45 ppm), a singlet for the methylene protons of the cyanoacetyl group (~3.30 ppm), a quartet for the methine proton (~5.10 ppm), a multiplet for the aromatic protons (6.9-7.24 ppm), and a singlet for the amide proton (~8.34 ppm).[5]

The IR spectrum is instrumental in identifying the key functional groups. Characteristic absorption bands would include:

-

N-H stretch: Around 3300 cm⁻¹

-

C≡N stretch: Around 2250 cm⁻¹ (a sharp, medium intensity band)

-

C=O stretch (Amide I): Around 1650 cm⁻¹ (a strong band)

-

N-H bend (Amide II): Around 1550 cm⁻¹

-

Aromatic C-H and C=C stretches: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 188. Fragmentation patterns for N-monosubstituted cyanoacetamides typically involve fission of the carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom.[8] The elimination of a ketene fragment from the acyl group can also lead to the formation of stable ions.

Part 3: Synthesis and Reactivity

The synthesis of this compound leverages fundamental organic reactions, and its reactivity is dictated by the interplay of its functional groups.

Synthetic Protocol

A general and reliable method for the synthesis of N-substituted cyanoacetamides involves the condensation of an amine with a cyanoacetic acid derivative. The following is a representative experimental protocol adapted from the synthesis of a closely related compound.[3]

Reaction: Phenethylamine + Methyl 2-cyanoacetate → this compound

Materials:

-

Phenethylamine

-

Methyl 2-cyanoacetate

-

Dilute Acetic Acid

-

Dichloromethane (anhydrous)

-

Ethyl acetate

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of phenethylamine and methyl 2-cyanoacetate in anhydrous dichloromethane.

-

Add a catalytic amount of dilute acetic acid to the reaction mixture.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from methanol to yield pure this compound.

Sources

- 1. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-cyano-N-phenethyl-acetamide | CAS#:51838-02-9 | Chemsrc [chemsrc.com]

- 3. (R)-2-Cyano-N-(1-phenylethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-cyano-N-(2-phenylethyl)acetamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-cyano-N-(2-phenylethyl)acetamide. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical experimental methodologies to facilitate informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of this compound

This compound (CAS No: 51838-02-9) is a multifaceted organic compound featuring a cyanoacetamide core linked to a phenylethyl moiety.[1] Its molecular structure presents a unique combination of a polar, hydrogen-bonding capable amide and cyano group, alongside a significant nonpolar aromatic ring. This structural duality makes it a valuable building block, or synthon, for synthesizing more complex heterocyclic molecules.[2] Furthermore, its derivatives are explored for a range of potential biological and pharmacological activities.[2]

A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective application. Solubility dictates crucial process parameters, including reaction kinetics, crystallization efficiency, chromatographic purification, and the development of stable formulations. This guide bridges theoretical predictions with empirical validation to provide a robust framework for navigating the solubility landscape of this compound.

Part 1: Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when the energy released from solute-solvent interactions overcomes the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.

Molecular Structure and Physicochemical Properties

The key to understanding the solubility of this compound lies in its molecular architecture.

-

Polar Region: The cyano (-C≡N) and acetamide (-C(=O)NH-) groups create a highly polar domain capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor (via the carbonyl oxygen and nitrile nitrogen) and a hydrogen bond donor (via the amide N-H).

-

Nonpolar Region: The phenylethyl group (-CH₂CH₂C₆H₅) is hydrophobic and interacts primarily through weaker van der Waals (dispersion) forces.

This amphiphilic nature suggests that optimal solubility will be found in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 51838-02-9 | [1][3][] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Calculated LogP | 1.65 | [3] |

Predictive Modeling of Solubility

While experimental determination is the gold standard, theoretical models provide powerful predictive insights for initial solvent screening, saving significant time and resources.

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] The total solubility parameter (δt) is derived from these components. Substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances in this three-dimensional space can be calculated, with smaller distances indicating higher affinity.

For a molecule like this compound, we would anticipate:

-

A moderate δD due to the aromatic ring.

-

A high δP arising from the polar amide and cyano groups.

-

A significant δH due to its hydrogen bonding capabilities.

Therefore, solvents with a balanced and relatively high HSP profile, particularly in δP and δH, are predicted to be effective. This is a more nuanced approach than relying on a single polarity metric.[7]

COSMO-RS is a powerful quantum chemistry-based thermodynamic model that can predict solubility from first principles.[8][9] It calculates the chemical potential of a molecule in a solvent by considering its surface charge distribution.[10] This method is exceptionally useful for screening a vast array of solvents, including novel or mixed solvent systems, without the need for any experimental data, providing a robust, theory-driven ranking of potential solvents.[11][12]

Part 2: Experimental Determination of Solubility

Theoretical predictions must be validated through empirical measurement. The following protocols outline a systematic approach to determining solubility.

Qualitative Solubility Assessment Workflow

A rapid qualitative assessment is an efficient first step to categorize solvents. This involves observing the dissolution of a small, fixed amount of solute in a given volume of solvent at ambient temperature.

Caption: Workflow for rapid qualitative solubility screening.

Quantitative Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for accurately measuring solubility.[13]

Objective: To determine the equilibrium concentration of this compound in a solvent at a constant, controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The key is to ensure solid is present even after equilibrium is reached, confirming saturation.

-

Causality Insight: Adding excess solute is critical to guarantee that the solution reaches its thermodynamic saturation point. Without undissolved solid, the measurement would only reflect the concentration of an undersaturated solution.

-

-

Equilibration: Seal the vials securely and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours).

-

Causality Insight: Equilibrium is not instantaneous. Sufficient time and constant agitation are required for the rates of dissolution and precipitation to become equal. The duration should be established by testing at multiple time points (e.g., 24, 48, 72h) to ensure the concentration has plateaued. Temperature control is paramount as solubility is highly temperature-dependent.[13]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experiment temperature) syringe. Immediately pass the solution through a syringe filter to remove all undissolved microparticulates.

-

Causality Insight: Filtration is a critical self-validating step. Failure to remove suspended solids will lead to a gross overestimation of solubility. The syringe and filter should be at the experimental temperature to prevent premature crystallization or evaporation.

-

-

Dilution and Analysis: Accurately dilute the clear, filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard calibration curve to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.

Part 3: Solubility Profile and Data Analysis

While exhaustive experimental data for this compound is not widely published, the following table presents representative solubility behavior based on its structural characteristics and data from close analogs like 2-cyanoacetamide.[14] This data serves as a practical guide for initial solvent selection.

| Solvent | Solvent Class | Predicted Solubility (at 25°C) | Rationale for Solubility Behavior |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong dipole-dipole interactions with the amide and cyano groups; can solvate the phenyl ring. |

| Acetone | Polar Aprotic | High | Good dipole-dipole interactions; carbonyl group is an effective H-bond acceptor. |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the solute, but self-association of methanol can be competitive. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but increased hydrocarbon character slightly reduces its polarity. |

| Acetonitrile | Polar Aprotic | Moderate | Polar nitrile group interacts well with the solute's polar functions, but it's a weaker H-bond acceptor than DMF or acetone. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Moderate polarity and H-bond accepting ability, but lacks H-bond donating capability. |

| Dichloromethane (DCM) | Halogenated | Low | Can engage in dipole interactions but is not a hydrogen-bonding solvent. |

| Toluene | Aromatic Nonpolar | Very Low | Can interact with the phenyl ring via π-stacking, but is unable to effectively solvate the highly polar cyanoacetamide moiety. |

| Hexane | Aliphatic Nonpolar | Insoluble | Lacks the polarity and hydrogen-bonding capability required to overcome the solute's crystal lattice energy. |

Analysis of Structure-Solubility Relationships

The observed solubility trends can be directly correlated with the principles of intermolecular forces.

Caption: Intermolecular forces driving solubility outcomes.

Conclusion

The solubility of this compound is a complex function of its amphiphilic structure. Optimal solubility is achieved in polar aprotic solvents like DMF and acetone, which effectively solvate its dominant polar functionalities. Polar protic solvents such as alcohols offer moderate solubility through hydrogen bonding. Conversely, nonpolar solvents are poor choices due to their inability to interact favorably with the cyanoacetamide group.

For drug development professionals and researchers, a strategic approach that combines predictive modeling (HSP, COSMO-RS) for initial screening with rigorous experimental validation (Isothermal Shake-Flask method) is the most efficient path to identifying suitable solvent systems. This dual methodology minimizes experimental effort while maximizing the probability of success in process development, purification, and formulation.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- University Laboratory Manual. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University Laboratory Manual. (n.d.).

- Benchchem. (n.d.). 2-cyano-N-(1-phenylethyl)acetamide | 59749-84-7.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.

- UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems.

- Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.

- ChemicalBook. (n.d.). 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis.

- PubMed Central. (2021).

- Wikipedia. (n.d.). Cyanoacetamide.

- Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.).

- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.

- Cayman Chemical. (2022).

- Chemsrc. (2025). 2-cyano-N-phenethyl-acetamide | CAS#:51838-02-9.

- CymitQuimica. (n.d.). CAS 877-95-2: N-(2-Phenylethyl)acetamide.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Hansen-Solubility.com & Pirika.com. (2017). Consideration of Hansen Solubility Parameters. Part 3.

- ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents...

- ResearchGate. (2024). Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters...

- BOC Sciences. (n.d.). CAS 51838-02-9 2-Cyano-N-phenethyl-acetamide.

Sources

- 1. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-cyano-N-phenethyl-acetamide | CAS#:51838-02-9 | Chemsrc [chemsrc.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. zenodo.org [zenodo.org]

- 9. scm.com [scm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. approcess.com [approcess.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

molecular weight and formula of 2-cyano-N-(2-phenylethyl)acetamide

An In-depth Technical Guide to 2-cyano-N-(2-phenylethyl)acetamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. The document details the molecule's fundamental properties, a robust and well-rationalized synthesis protocol, and a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the inherent chemical reactivity of the cyanoacetamide moiety that positions it as a valuable synthon for constructing complex heterocyclic systems. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyano group, an amide linkage, and a phenylethyl substituent. These functional groups dictate its chemical behavior and physical properties.[1] Its core attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| CAS Number | 51838-02-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-cyano-N-phenethyl-acetamide | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 87-89 °C | |

| XLogP3-AA | 1.4 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of N-substituted cyanoacetamides is most commonly achieved via the condensation of an amine with a reactive derivative of cyanoacetic acid, such as an ester or acid chloride. The following protocol describes a reliable method for the synthesis of this compound from ethyl cyanoacetate and phenethylamine.

Rationale for Experimental Design

The chosen synthetic route is an amidation reaction. Ethyl cyanoacetate is an excellent starting material due to the electrophilicity of its ester carbonyl carbon, making it susceptible to nucleophilic attack by the primary amine, phenethylamine. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for amide bond formation, driving the reaction to completion by removing the ethanol byproduct. While the reaction can proceed without a catalyst, employing a mild base or specific coupling agents like dicyclohexylcarbodiimide (DCC) can facilitate the reaction, particularly with less reactive amines.[2][3] For this straightforward condensation, direct thermal reaction is often sufficient and avoids complex purification steps.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenethylamine (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Toluene (as solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenethylamine (1.0 equivalent) and toluene.

-

Begin stirring the solution and add ethyl cyanoacetate (1.1 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize from the solution.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization. A common solvent system for this class of compound is ethanol/water or ethyl acetate/hexanes.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

Cyanoacetamide derivatives are highly valuable intermediates in organic synthesis due to their polyfunctional nature.[2][4] The molecule possesses both nucleophilic and electrophilic centers, allowing for a diverse range of chemical transformations.

-

Nucleophilic Character: The active methylene group (C-2, adjacent to the cyano and carbonyl groups) is readily deprotonated by a base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions.[4][5]

-

Electrophilic Character: The carbon atoms of the carbonyl (C-1) and cyano (C-3) groups are electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to the construction of various heterocyclic systems.[2]

This dual reactivity makes this compound an excellent starting material for multicomponent reactions, such as the Gewald reaction for synthesizing highly substituted 2-aminothiophenes.[6] These thiophene derivatives are themselves important scaffolds in medicinal chemistry.

Caption: Chemical reactivity map of the cyanoacetamide core.

Spectroscopic Characterization

Full characterization of the synthesized molecule is essential for confirming its identity and purity. The expected spectroscopic data are outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Based on data for the compound in DMSO-d₆, the following signals are expected.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Broad Singlet | 1H | N-H | Amide proton, often broad due to quadrupole coupling and exchange. |

| 7.35 - 7.20 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| ~3.4 | Singlet | 2H | -CH₂- CN | Methylene protons adjacent to the cyano and carbonyl groups; singlet due to lack of adjacent protons. |

| ~3.3 | Quartet | 2H | N-CH₂ - | Methylene protons adjacent to the amide nitrogen, split by the neighboring -CH₂- group. |

| ~2.7 | Triplet | 2H | Ar-CH₂ - | Methylene protons adjacent to the aromatic ring, split by the neighboring N-CH₂- group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C =O | Amide carbonyl carbon, deshielded. |

| ~139 | Ar-C (Quaternary) | Aromatic carbon attached to the ethyl group. |

| ~129 | Ar-C H | Aromatic methine carbons. |

| ~128 | Ar-C H | Aromatic methine carbons. |

| ~126 | Ar-C H | Aromatic methine carbons. |

| ~116 | C N | Nitrile carbon, characteristic chemical shift. |

| ~41 | N-C H₂- | Carbon adjacent to the amide nitrogen. |

| ~35 | Ar-C H₂- | Carbon adjacent to the aromatic ring. |

| ~25 | -C H₂-CN | Active methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic |

| ~2250 | C≡N Stretch | Nitrile (Cyano) |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| Technique | Expected m/z | Ion |

| ESI+ | 189.10 | [M+H]⁺ |

| ESI+ | 211.08 | [M+Na]⁺ |

| EI | 188.09 | [M]⁺• (Molecular Ion) |

Potential Applications in Drug Development

The cyanoacetamide scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[8] Derivatives have shown diverse pharmacological activities, including:

-

Anticancer Activity: Many cyanoacetamide-based compounds have been investigated as anticancer agents, with some showing effects on apoptosis, metastasis, and angiogenesis pathways.[9]

-

Anti-inflammatory and Analgesic Properties: The scaffold has been explored for its potential to yield compounds with anti-inflammatory and pain-relief effects.[10]

-

Enzyme Inhibition: Cyanoacetamide derivatives have been successfully developed as enzyme inhibitors, for example, as potent inhibitors of beta-secretase (BACE1) in the context of Alzheimer's disease research.[11]

This compound serves as an ideal starting point or fragment for the synthesis of compound libraries aimed at discovering new therapeutic agents. Its phenylethyl group can engage in hydrophobic or π-stacking interactions within protein binding pockets, while the cyanoacetamide core provides hydrogen bonding capabilities and a reactive handle for further chemical modification.[10]

Safety and Handling

This compound is a chemical that must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Classification: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), and Harmful if inhaled (H332).[1][12]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[12][13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[13]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

If inhaled: Move person to fresh air.[12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[14]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turk J Chem, 32, 259-304. Available at: [Link]

-

SpectraBase. (n.d.). This compound [1H NMR]. John Wiley & Sons, Inc. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved January 15, 2026, from [Link]

-

Domling, A., et al. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science, 14(1), 35-42. Available at: [Link]

-

Abdelhamid, I. A., et al. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Molecules, 26(11), 3193. Available at: [Link]

-

Domling, A., et al. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Comb Sci, 14(1), 35-42. Available at: [Link]

-

SpectraBase. (n.d.). acetamide, 2-cyano-N-(2-phenoxyethyl)- [13C NMR]. John Wiley & Sons, Inc. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). This compound [1H NMR]. John Wiley & Sons, Inc. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2017). Synthesis of cyanoacetamide derivatives. Retrieved January 15, 2026, from [Link]

-

Dömling, A. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 5-11. Available at: [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

-

Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E, 69(Pt 5), o698. Available at: [Link]

-

Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives. Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

spectroscopic data (NMR, IR, MS) of 2-cyano-N-(2-phenylethyl)acetamide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-cyano-N-(2-phenylethyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a valuable intermediate in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality assessment of this compound. The guide emphasizes the causality behind spectral features, provides detailed experimental considerations, and presents data in a clear, accessible format to support research and development activities.

Introduction and Molecular Overview

This compound (Molecular Formula: C₁₁H₁₂N₂O, Molecular Weight: 188.23 g/mol ) is a bifunctional organic molecule incorporating a cyanoacetamide core and a phenylethyl substituent.[1][2] The cyanoacetamide moiety is a versatile building block in organic synthesis, known for its reactive methylene group which is activated by both the adjacent cyano and amide groups.[3] The inclusion of the N-(2-phenylethyl) group imparts increased lipophilicity, a property often modulated in the design of pharmacologically active agents.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete, validated structural profile of this compound.

Caption: Structure of this compound with numbering.

Synthesis Context: A Note on Provenance

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities that could interfere with spectroscopic analysis. A standard and efficient method for synthesizing this compound is the direct amide condensation of 2-phenylethylamine with an activated cyanoacetic acid derivative, such as ethyl cyanoacetate.

This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 2-phenylethylamine attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates ethanol, forming the stable amide bond.

Caption: General synthetic workflow for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: ¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration). For a molecule like this compound, this technique allows us to "walk" through the structure, confirming the connectivity from the phenyl ring to the cyanoacetamide tail.

Experimental Protocol (Self-Validating System)

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried compound into a clean NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice as its residual proton signal (quintet at ~2.50 ppm) is well-defined and it effectively solubilizes the amide, preventing signal broadening. Its high boiling point also makes it suitable for variable temperature studies if needed.[4]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[4]

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to ensure full relaxation between scans without saturating the signals.

-

Acquisition Time: ~3-4 seconds for good resolution.

-

Relaxation Delay (d1): 2-5 seconds to allow for complete T1 relaxation, ensuring accurate integration.

-

Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Data Interpretation and Authoritative Grounding

The ¹H NMR spectrum provides a clear and diagnostic fingerprint of the molecule. Each signal corresponds to a unique set of protons in the structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field-Proven Insights |

| ~8.30 | Triplet (t) | 1H | NH (Amide) | The amide proton couples to the adjacent CH₂ group (C7-H₂), resulting in a triplet. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. |

| 7.35 - 7.15 | Multiplet (m) | 5H | Ar-H (C1-H to C5-H) | These signals correspond to the five protons of the monosubstituted phenyl ring. The complex multiplet arises from overlapping signals and small coupling constants typical of aromatic systems. |

| ~3.60 | Singlet (s) | 2H | CH₂CN (C8-H₂) | These α-methylene protons are adjacent to two electron-withdrawing groups (C≡N and C=O), which strongly deshields them, shifting them downfield. They appear as a singlet because there are no adjacent protons to couple with. |

| ~3.30 | Quartet (q) | 2H | NCH₂ (C7-H₂) | This signal is often obscured by the residual water peak in DMSO-d₆. These protons are adjacent to the amide nitrogen and the C6 methylene group, resulting in coupling to both the NH proton and the C6 protons. |

| ~2.70 | Triplet (t) | 2H | ArCH₂ (C6-H₂) | These benzylic protons are adjacent to the aromatic ring and the C7 methylene group. They are split into a triplet by the two neighboring C7 protons. |

Note: Data is interpreted based on a spectrum acquired in DMSO-d₆ at 300 MHz.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak represents a unique carbon environment. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its attached atoms.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The experiment is run on the same spectrometer, switching to the ¹³C channel.

-

Technique: A standard proton-decoupled (¹H{¹³C}) experiment is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm, to cover the full range of organic carbon signals.

-

Relaxation Delay (d1): 2-5 seconds. Quaternary carbons (like C=O and C≡N) have longer relaxation times and may require a longer delay for quantitative accuracy, though this is often not necessary for simple identification.

-

Number of Scans: A significantly higher number of scans (e.g., 1024-4096) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Interpretation and Authoritative Grounding

The molecule has 11 carbon atoms, and due to symmetry in the phenyl ring, we expect to see 9 distinct signals. The presence of these signals confirms the complete carbon skeleton.[1]

| Chemical Shift (δ, ppm) | Assignment | Causality and Field-Proven Insights |

| ~165 | C=O (C9, Amide) | The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its chemical shift is characteristic of an amide.[5] |

| ~139 | Ar-C (Cipso, C5) | The quaternary aromatic carbon directly attached to the ethyl substituent. |

| ~129 | Ar-CH (C1, C2) | Aromatic methine carbons. The slight difference in their electronic environment compared to C3/C4 leads to distinct signals. |

| ~128 | Ar-CH (C3, C4) | Aromatic methine carbons. |

| ~126 | Ar-CH (para-C) | The para-carbon of the phenyl ring. |

| ~116 | C≡N (C11, Nitrile) | The cyano carbon appears in this characteristic region. It is less deshielded than a carbonyl carbon but more so than typical sp³ carbons. |

| ~41 | NCH₂ (C7) | This aliphatic carbon is attached to the electronegative nitrogen atom, shifting it downfield relative to a standard alkane carbon. |

| ~35 | ArCH₂ (C6) | The benzylic carbon, shifted downfield by the adjacent aromatic ring. |

| ~26 | CH₂CN (C8) | This methylene carbon is adjacent to the electron-withdrawing cyano and carbonyl groups, causing a downfield shift. |

Infrared (IR) Spectroscopy

Principle & Expertise: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an indispensable tool for functional group identification. For this molecule, IR spectroscopy serves as a rapid and robust method to confirm the presence of the key nitrile (C≡N) and secondary amide (C=O, N-H) functionalities.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the modern, preferred method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. This method requires minimal sample preparation and is highly reproducible.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data Interpretation and Authoritative Grounding

The IR spectrum should display strong, characteristic absorption bands confirming the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| ~3300 | Medium-Strong, Sharp | N-H Stretch | Secondary Amide (N-H) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile (C≡N) |

| ~1650 | Strong, Sharp | C=O Stretch | Amide I Band |

| ~1550 | Medium-Strong | N-H Bend | Amide II Band |

Trustworthiness: The simultaneous observation of a sharp nitrile peak around 2250 cm⁻¹ and the strong Amide I (C=O) and Amide II (N-H) bands provides unambiguous evidence for the cyanoacetamide core structure.[6]

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure and connectivity. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, while Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion [M+H]⁺.

Experimental Protocol

-

Technique: For molecular weight confirmation, Direct Infusion ESI-MS in positive ion mode is ideal. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Data Acquisition (ESI):

-

Ion Mode: Positive

-

Scan Range: m/z 50-500

-

Expected Ion: [M+H]⁺ at m/z 189.10

-

Data Interpretation and Authoritative Grounding

The primary goal is to confirm the molecular weight. For this compound (C₁₁H₁₂N₂O), the exact mass is 188.0950 g/mol .[1]

-

Molecular Ion: In ESI-MS, the expected base peak would be the protonated molecule [M+H]⁺ at m/z 189.10 .[7] The presence of this ion confirms the molecular formula.

-

Fragmentation Analysis (Conceptual, based on EI principles): If subjected to a higher-energy method like EI, the molecule would undergo characteristic fragmentation. Understanding these pathways is key to confirming the structure. A major fragmentation process for N-substituted amides is cleavage of bonds adjacent to the carbonyl group and the nitrogen atom.[8]

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Key Fragments:

-

m/z 105: This prominent peak corresponds to the [C₈H₉]⁺ ion, formed by cleavage of the C-N bond, generating the stable tropylium ion. This is a highly diagnostic fragment for a phenylethyl moiety.

-

m/z 91: Often observed from the rearrangement of the m/z 105 fragment.

-

m/z 97: Formation of the [NCCH₂CONH₂]⁺ fragment ion resulting from cleavage of the N-C7 bond.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy precisely map the proton and carbon frameworks, respectively. Infrared spectroscopy provides rapid confirmation of the critical nitrile and secondary amide functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The collective data from these orthogonal techniques forms a self-validating system, ensuring the identity and purity of the compound, which is a prerequisite for its use in any research, discovery, or development setting.

References

-

SpectraBase. (2026). This compound - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ChemSrc. (n.d.). 2-cyano-N-phenethyl-acetamide. [Link]

-

PubChemLite. (2025). This compound (C11H12N2O). Université du Luxembourg. [Link]

-

Mijin, D. Ž., et al. (2015). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. [Link]

-

Synlett. (2009). 2-Cyanoacetamide. Thieme. [Link]

-

Organic Syntheses. (n.d.). Cyanoacetamide. [Link]

Sources

- 1. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-cyano-N-phenethyl-acetamide | CAS#:51838-02-9 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetamide, 2-cyano- [webbook.nist.gov]

- 7. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-cyano-N-(2-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(2-phenylethyl)acetamide is a versatile chemical intermediate with applications in the synthesis of more complex organic molecules, particularly in the realm of pharmaceutical research and development.[1] Its unique structure, featuring a cyano group, an amide linkage, and a phenylethyl moiety, makes it a valuable building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established scientific principles and regulatory standards. The causality behind each recommendation is explained to foster a culture of safety and informed decision-making in the laboratory.

Section 1: Compound Identification and Properties

A foundational aspect of safe handling is the accurate identification and understanding of the substance's physical and chemical properties.

| Property | Value | Source |

| CAS Number | 51838-02-9 | [2][3] |

| Molecular Formula | C11H12N2O | [2][3][4] |

| Molecular Weight | 188.23 g/mol | [3][4] |

| Appearance | White powder | |

| Melting Point | 119 - 121 °C (246 - 250 °F) | |

| Boiling Point | 432.2°C at 760 mmHg | [2] |

| Flash Point | 215.2°C | [2] |

| Stability | Stable under recommended storage and handling conditions. | [5][6] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is paramount for risk assessment and the implementation of appropriate safety measures.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Hazard Pictograms:

The primary hazards associated with this compound are acute toxicity through multiple routes of exposure (oral, dermal, inhalation) and significant irritation to the skin, eyes, and respiratory system.[3][7] The cyano group, while integrated into the molecule, warrants respect due to the potential for hazardous decomposition products under certain conditions, such as fire.[6][8][9]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The principle of minimizing exposure is central to the safe handling of any chemical. For this compound, a multi-layered approach to exposure control is essential.

Engineering Controls

The first line of defense is to handle the compound in a controlled environment.

-

Ventilation: Use only in a well-ventilated area.[5][10] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or aerosols.[11] Local exhaust ventilation should be utilized at points of dust generation.[7]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a critical barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary when there is a risk of splashing.[12]

-

Skin Protection:

-

Gloves: Wear impervious gloves, such as nitrile rubber, with a minimum layer thickness of 0.11 mm. Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after handling.[5][10]

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[5][10][12] For larger quantities or tasks with a higher risk of exposure, more extensive protective clothing may be required.[12]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8][13] The type of respirator will depend on the potential airborne concentration.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the long-term stability of the compound.

Handling

-

General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[5][10] Wash hands and face thoroughly after handling and before breaks.[5]

-

Dust Minimization: Avoid the formation of dust and aerosols.[9][10] Use dry clean-up procedures such as a vacuum with a HEPA filter or careful sweeping; do not use compressed air for cleaning.[10]

-

Container Handling: Keep containers tightly closed when not in use.[5] Open and handle containers with care.[5]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5] The recommended storage temperature is -20°C for maximum stability.[4]

-

Container: Store in the original, tightly sealed container.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8][9]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial to mitigate harm.

First-Aid Measures

-

General Advice: Move the affected person out of the dangerous area.[5] Consult a physician and show them the safety data sheet.

-

Inhalation: If inhaled, move the person to fresh air.[5][14] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][14] Seek immediate medical attention.[5] Wash clothing before reuse.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[6]

Spill Response

A systematic approach to spill cleanup is necessary to ensure the safety of laboratory personnel and the environment.

Experimental Protocol: Spill Cleanup

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate non-essential personnel. Restrict access to the spill area.

-

Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 3.2, including respiratory protection if necessary.

-

Contain the Spill: Prevent further spread of the spill. For solid spills, carefully sweep or vacuum the material.[10][11] Avoid generating dust.[10]

-

Collect the Spilled Material: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[10]

-

Decontaminate the Area: Clean the affected area thoroughly with a suitable solvent or detergent and water.

-

Dispose of Waste: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[5][13]

Diagram: Spill Response Workflow

Caption: Workflow for responding to a spill of this compound.

Section 6: Fire-Fighting Measures and Hazardous Decomposition

While not highly flammable, this compound can burn.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][13]

-

Special Hazards: In the event of a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen cyanide.[6][8][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 7: Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[9] Contaminated packaging should be handled in the same manner as the product itself.[7]

Conclusion

This compound is a valuable tool in the arsenal of the research and development scientist. However, its utility is intrinsically linked to its safe and responsible handling. By understanding its hazards, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. This guide serves as a technical framework to support a proactive safety culture, where every experimental choice is informed by a deep understanding of the underlying chemical principles and a commitment to the well-being of all laboratory personnel.

References

-

2-cyano-N-phenethyl-acetamide | CAS#:51838-02-9 | Chemsrc. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

-

Loba Chemie. (2016, May 25). CYANOACETAMIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Cyanoacetamide 98%. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-cyano-N-phenethyl-acetamide | CAS#:51838-02-9 | Chemsrc [chemsrc.com]

- 3. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nj.gov [nj.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Cyano-N-(2-phenylethyl)acetamide

This in-depth technical guide delves into the discovery and history of 2-cyano-N-(2-phenylethyl)acetamide, a molecule that belongs to the broader class of N-substituted cyanoacetamides. These compounds have garnered significant interest within the scientific community, particularly for researchers, scientists, and drug development professionals. Their versatile nature as synthetic intermediates and their potential biological activities make them a cornerstone in modern medicinal chemistry. This guide will navigate the historical context of cyanoacetamide chemistry, detail the synthetic evolution of N-substituted derivatives, and provide a comprehensive overview of the characterization and potential applications of this compound.

The Cyanoacetamide Core: A Foundation of Reactivity